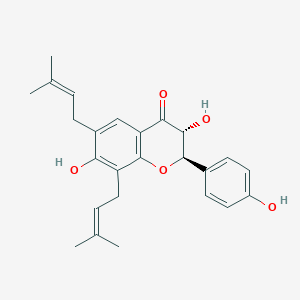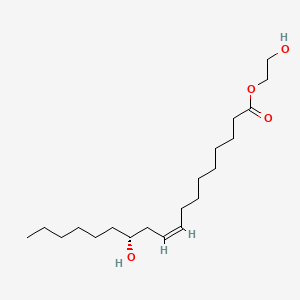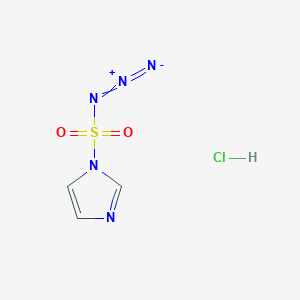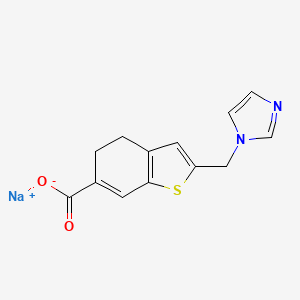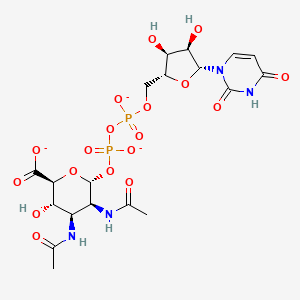
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate is trianion of UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid arising from deprotonation of carboxylic acid and diphosphate functions. It is a conjugate base of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid.
Aplicaciones Científicas De Investigación
Enzymatic Biosynthesis and Structural Studies
WlbA Dehydrogenase in Biosynthesis : UDP-2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (ManNAc3NAcA) is integral in lipopolysaccharide biosynthesis in bacteria like Pseudomonas aeruginosa. The enzyme WlbA, a dehydrogenase, plays a critical role in its biosynthesis. This enzyme catalyzes the oxidation of the C-3' hydroxyl group on the UDP-linked sugar. Studies have revealed the structural details of WlbA, aiding in understanding the biosynthetic pathway of UDP-ManNAc3NAcA (Thoden & Holden, 2010).
Chemical Synthesis for Pathway Elucidation : The chemical synthesis of uridine 5'-diphospho 2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid (UDP-Glc-2,3-diNAcA) has been accomplished, significantly contributing to the understanding of biosynthetic pathways in pathogens like Bordetella pertussis and Pseudomonas aeruginosa. This synthesis aids in exploring the formation of ManNAc3NAcA-containing polysaccharides (Rejžek et al., 2009).
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic Acid 2-Epimerases : Novel UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid 2-epimerases have been identified and biochemically characterized from respiratory pathogens. Understanding the mechanism of these enzymes provides insights into the biosynthesis and functional role of ManNAc3NAcA in bacterial pathogens (Westman et al., 2007).
Understanding Enzymatic Mechanisms with QM/MM Calculations : Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the reaction mechanism of WlbB, an enzyme crucial for UDP-ManNAc3NAcA biosynthesis. Such studies offer a deeper understanding of the enzymatic processes involved in the biosynthesis of this compound (Ma et al., 2015).
Pathogenic Bacterial Lipopolysaccharide Biosynthesis
Lipopolysaccharide Biosynthesis in Pseudomonas aeruginosa : Research has detailed the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-d-mannuronic acid in Pseudomonas aeruginosa, a critical component in the bacterium's lipopolysaccharide. This study highlights the functional characterization of enzymes WbpB, WbpE, and WbpD in the biosynthetic pathway (Westman et al., 2009).
Molecular Structure of WlbB : The structural analysis of WlbB, a bacterial N-acetyltransferase, has been crucial in understanding the synthesis of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in pathogenic bacteria like Pseudomonas aeruginosa and Bordetella pertussis (Thoden & Holden, 2010).
Propiedades
Fórmula molecular |
C19H25N4O18P2-3 |
|---|---|
Peso molecular |
659.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t8-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1 |
Clave InChI |
GZLIMKLKXDFTJR-ZVWGYSLJSA-K |
SMILES isomérico |
CC(=O)N[C@@H]1[C@@H]([C@H](O[C@@H]([C@H]1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(OC(C1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



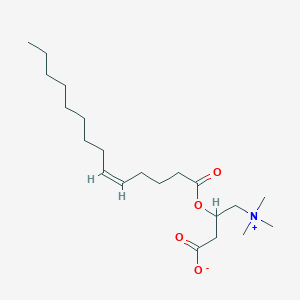



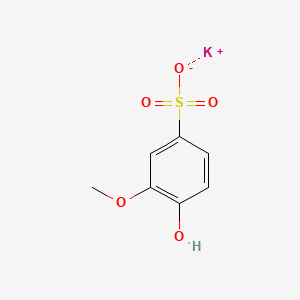
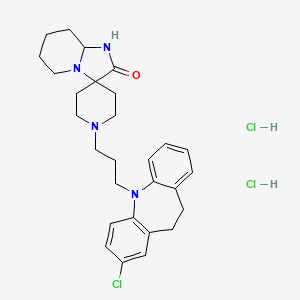
![methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1264675.png)
